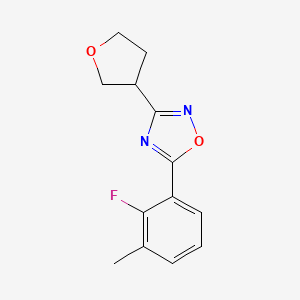
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biological and chemical properties, and its synthesis method has been optimized to improve its yield and purity.
作用機序
The mechanism of action of 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. It has been shown to have good solubility in various solvents, which makes it easy to administer and formulate. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics.
実験室実験の利点と制限
The advantages of using 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments include its high yield and purity, ease of synthesis, and low toxicity. However, its limitations include its limited water solubility, which makes it difficult to use in aqueous solutions, and its potential instability under certain conditions.
将来の方向性
There are many potential future directions for research on 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. Some possible areas of investigation include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Evaluation of its potential as a therapeutic agent for various diseases.
3. Investigation of its potential as a building block for the synthesis of novel materials and polymers.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its biological activity.
5. Exploration of its potential as a tool for chemical biology and drug discovery.
In conclusion, 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a promising compound that has potential applications in various fields. Its synthesis method has been optimized, and its biological and chemical properties have been extensively studied. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future applications.
合成法
The synthesis of 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 2-fluoro-3-methylbenzoic acid with tetrahydrofuran-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then heated to reflux temperature in a solvent such as dichloromethane or dimethylformamide (DMF) to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions and using high-quality reagents.
科学的研究の応用
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various compounds.
特性
IUPAC Name |
5-(2-fluoro-3-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-3-2-4-10(11(8)14)13-15-12(16-18-13)9-5-6-17-7-9/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERZNUVWADDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C3CCOC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

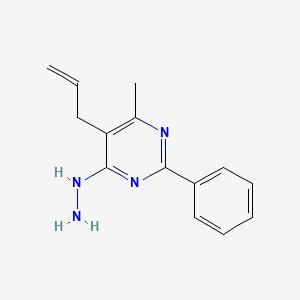
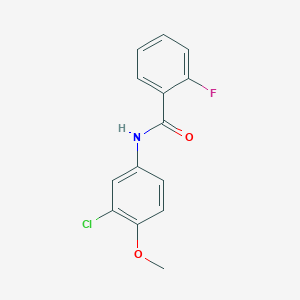
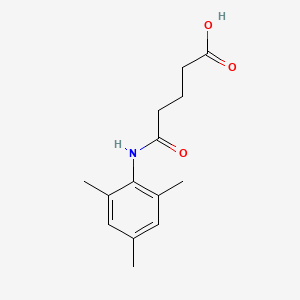
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)
![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)
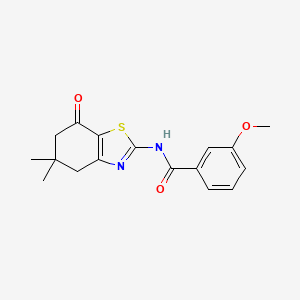
![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)

![N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635258.png)
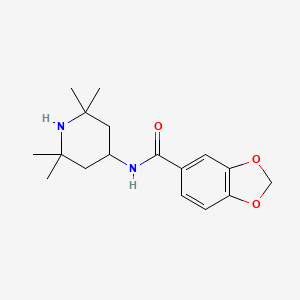
![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)
![2-methyl-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-5-(methylsulfonyl)pyrimidine](/img/structure/B5635272.png)
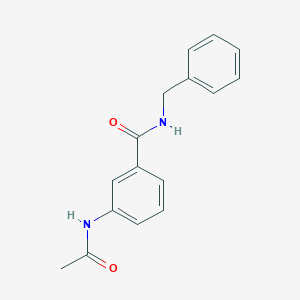
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenylacetyl)piperidine](/img/structure/B5635303.png)